Product packaging for Methyl 6-azido-6-deoxy-a-D-glucopyranoside(Cat. No.:CAS No. 23701-87-3)

Methyl 6-azido-6-deoxy-a-D-glucopyranoside

Cat. No.: B1436036
CAS No.: 23701-87-3
M. Wt: 220.2 g/mol
InChI Key: JWBPIBKVSKPQRI-ZFYZTMLRSA-N
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Description

Molecular Composition and Nomenclature

Methyl 6-azido-6-deoxy-α-D-glucopyranoside (CAS 23701-87-3) is a synthetic carbohydrate derivative characterized by the replacement of the hydroxyl group at carbon 6 of the glucopyranose ring with an azido (-N₃) group. Its molecular formula is C₇H₁₃N₃O₅ , with a molecular weight of 219.20 g/mol . The compound belongs to the class of azido sugars, which are derivatives of monosaccharides modified to introduce reactive azide functionalities.

Nomenclature and Synonyms

  • IUPAC Name : (2R,3S,4S,5R,6S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol.
  • Common Synonyms : Methyl 6-azido-6-deoxy-α-D-glucopyranoside, 6-azido-6-deoxy-1-O-methyl-α-D-glucopyranose.

The α configuration at the anomeric carbon (C1) is critical for its stereochemical identity, distinguishing it from β-anomers.

Physical and Spectroscopic Characteristics

Physical Properties

Property Value/Description Source
Appearance White to off-white solid
Solubility Soluble in polar solvents (water, methanol)
Melting Point Not explicitly reported
Hygroscopicity Moderately hygroscopic

The compound’s stability is influenced by the azide group, which is sensitive to heat and UV light.

Spectroscopic Data

Infrared (IR) Spectroscopy

  • Azide Stretching : Strong absorption at 2100–2150 cm⁻¹ due to the -N₃ group.
  • Hydroxyl Groups : Peaks in the 3200–3600 cm⁻¹ region for O-H stretches.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Anomeric Proton (C1) : δ 4.5–5.0 ppm (doublet, J ≈ 3.5 Hz) for α configuration.
    • Azidomethyl Group (C6) : δ 3.4–3.6 ppm (multiplet, adjacent to C5).
  • ¹³C NMR :
    • C1 (Anomeric Carbon) : δ 95–100 ppm (characteristic of α-glycosides).
    • C6 (Azido-Substituted) : δ 60–65 ppm (downfield shift due to electron-withdrawing azide).

Mass Spectrometry

  • Molecular Ion : m/z 219.20 [M⁺].
  • Fragmentation : Loss of the azide group (-N₃, 42 Da) and methoxy group (-OCH₃, 31 Da).

Isomeric and Stereochemical Considerations

Anomeric Configuration

The α-anomeric configuration is defined by the axial orientation of the methoxy group at C1 and the equatorial orientation of the hydroxyl groups at C2, C3, and C4. This configuration differs from β-anomers, where the methoxy group is equatorial.

Stereochemical Stability

The compound’s stereochemistry is stabilized by the rigid pyranose ring and the electron-withdrawing azide group at C6, which minimizes epimerization under standard conditions. However, prolonged exposure to acidic or basic environments may induce ring-opening or rearrangement.

Isomeric Purity

Purification methods (e.g., silica gel chromatography) ensure >95% isomeric purity, as confirmed by HPLC and NMR. The absence of β-anomers in synthetic batches is critical for applications requiring stereochemical fidelity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N3O5+ B1436036 Methyl 6-azido-6-deoxy-a-D-glucopyranoside CAS No. 23701-87-3

Properties

IUPAC Name

imino-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methylimino]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-8,11-13H,2H2,1H3/q+1/t3-,4-,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBPIBKVSKPQRI-ZFYZTMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CN=[N+]=N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN=[N+]=N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N3O5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 6-Chloro or 6-Triflate Derivatives by Sodium Azide

Overview:
A classical and widely used method involves converting the C-6 hydroxyl group of methyl α-D-glucopyranoside into a good leaving group (chloride or triflate), followed by nucleophilic substitution with sodium azide.

Typical Procedure:

  • Starting from methyl 6-chloro-6-deoxy-α-D-glucopyranoside or methyl 6-triflate-6-deoxy-α-D-glucopyranoside, the compound is treated with sodium azide (NaN3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
  • The reaction is typically conducted at elevated temperatures (e.g., heating for 48 hours) to facilitate substitution via an S_N2 mechanism.
  • This method yields methyl 6-azido-6-deoxy-α-D-glucopyranoside in high yield (up to 97%).
Parameter Details
Starting material Methyl 6-chloro-6-deoxy-α-D-glucopyranoside (triacetate derivatives also used)
Reagent Sodium azide (NaN3)
Solvent N,N-dimethylformamide (DMF)
Temperature Heating for ~48 hours
Yield Up to 97%
Mechanism S_N2 nucleophilic substitution

Advantages:

  • High yield and regioselectivity.
  • Straightforward substitution reaction.

Limitations:

  • Long reaction time.
  • Handling of sodium azide requires caution due to toxicity.

Direct Azidation Using Diphenylphosphoryl Azide (DPPA) and DBU in DMF

Overview:
A novel and efficient method involves direct azidation of the primary hydroxyl group at C-6 using diphenylphosphoryl azide (DPPA) as the azide source and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dry DMF at elevated temperatures.

Procedure Details:

  • The primary hydroxyl group at C-6 is activated by DBU, facilitating nucleophilic attack on DPPA.
  • DPPA generates azide ion in situ via displacement from the phosphate group.
  • The azide ion then substitutes the hydroxyl group at C-6 via an S_N2 mechanism, yielding methyl 6-azido-6-deoxy derivatives.
  • This method avoids the need for pre-formation and isolation of glucosyl halides, reducing steps and time.
  • Reaction temperature is typically around 127 °C, with reaction times shorter than classical methods.
  • Yields are reported to be high (around 95%).
Parameter Details
Starting material Methyl-2,3,4-tri-O-benzyl-α-D-glucopyranoside (protected sugars)
Reagents DPPA, DBU
Solvent Dry DMF
Temperature ~127 °C
Yield ~95%
Mechanism In situ generation of azide ion, S_N2 substitution

Advantages:

  • Direct azidation without isolating intermediates.
  • Time-saving and efficient.
  • Avoids use of hazardous hydrazoic acid.

Limitations:

  • Requires elevated temperature and careful control.
  • Use of protected sugar derivatives may be necessary.

Multi-Step Protection, Triflation, and Azide Substitution

Overview:
This approach involves multiple steps including selective protection of hydroxyl groups, conversion of the C-6 hydroxyl to a triflate, followed by azide substitution.

Procedure Details:

  • Methyl α-D-glucopyranoside is first protected at various hydroxyl groups using para-methoxybenzyl (PMB) or methoxymethyl (MOM) groups to prevent side reactions and enhance selectivity.
  • The free hydroxyl group at C-6 is then converted into a triflate using triflic anhydride (Tf2O) under mild conditions.
  • The triflate intermediate undergoes nucleophilic substitution with sodium azide via an S_N2 mechanism to introduce the azido group.
  • Finally, protecting groups can be selectively removed to yield methyl 6-azido-6-deoxy-α-D-glucopyranoside or related intermediates.
Step Reagents/Conditions
Protection PMB or MOM groups, standard etherification
Triflation Triflic anhydride (Tf2O), base (e.g., pyridine)
Azide substitution Sodium azide, polar aprotic solvent (e.g., DMF)
Deprotection Sodium methoxide (NaOMe) for O-acetyl removal

Advantages:

  • High regioselectivity due to selective protection.
  • Compatible with complex molecules and further functionalization.

Limitations:

  • Multi-step synthesis increases time and complexity.
  • Requires careful handling of triflic anhydride and azides.

Other Synthetic Strategies Involving Phosphoramidates and Nucleoside Analogues

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
1 Methyl 6-chloro-6-deoxy-α-D-glucopyranoside NaN3, DMF, heat (48 h) Up to 97 Simple, high yield Long reaction time, azide toxicity
2 Methyl-2,3,4-tri-O-benzyl-α-D-glucopyranoside DPPA, DBU, dry DMF, 127 °C ~95 Direct azidation, time-saving High temperature, requires protection
3 Methyl α-D-glucopyranoside (protected) Tf2O, NaN3, base, solvents High High regioselectivity, compatible with complex molecules Multi-step, handling of triflic anhydride
4 Glycosyl donors for nucleoside analogues Various (acetylation, azidation, phosphoramidation) Moderate to high Enables synthesis of nucleoside analogues Complex, multi-step

Research Findings and Notes

  • The nucleophilic substitution of 6-chloro derivatives by sodium azide remains a benchmark method due to its simplicity and high yield.
  • The DPPA/DBU method represents an innovative and efficient approach to azidation, avoiding the isolation of intermediates and reducing hazards associated with hydrazoic acid.
  • Protection strategies using PMB and MOM groups allow selective functionalization and facilitate subsequent azide introduction via triflation and S_N2 substitution, crucial for complex molecule synthesis.
  • These synthetic methods enable the preparation of methyl 6-azido-6-deoxy-α-D-glucopyranoside for use in bioorthogonal chemistry, metabolic labeling, and as intermediates in the synthesis of biologically relevant molecules.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for the substitution of halides with azide groups.

    Hydrogen and Palladium Catalyst: Used for the reduction of azide to amine.

    Copper Catalysts: Used in click chemistry reactions.

Major Products

    Aminoglucopyranosides: Formed through the reduction of the azide group.

    Triazole Derivatives: Formed through click chemistry reactions.

Mechanism of Action

The mechanism of action of methyl 6-azido-6-deoxy-alpha-D-glucopyranoside involves its ability to participate in bioorthogonal reactions, particularly click chemistry. The azide group is highly reactive and can form stable triazole linkages with alkynes in the presence of a copper catalyst. This property makes it a valuable tool for labeling and tracking biomolecules in biological systems .

Comparison with Similar Compounds

Position-Specific Modifications at C6

Compound Name Substituent at C6 Synthesis Method Yield Key Applications Reference ID
Methyl 6-iodo-α-D-glucopyranoside Iodo (-I) Mitsunobu-like reaction (Ph₃P, I₂, imidazole) 91% Intermediate for further substitutions (e.g., azide, amine)
Methyl 6-amino-6-deoxy-α-D-glucopyranoside Amine (-NH₂) Hydrogenation of azide (H₂, Pd/C) 73–91% Glycosidase inhibitors, antimicrobial agents
Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside 4-Methoxybenzoyl ester Acylation with 4-methoxybenzoyl chloride High Antimicrobial studies, prodrug design
Methyl 6-O-N-acetylsulfanilyl-α-D-glucopyranoside Sulfonamide (-SO₂NH-C₆H₄Ac) Reaction with N-acetylsulfanilyl chloride Moderate Antimicrobial and anti-inflammatory agents

Key Observations :

  • Reactivity: Azido and iodo derivatives serve as intermediates for further functionalization, while amino and ester derivatives are often end products for biological testing.
  • Yield: The novel azidation method outperforms traditional routes (e.g., 95% vs. 73–91% for amine synthesis).

Multi-Site Modifications

Compound Name Substituents Synthesis Highlights Applications Reference ID
Methyl 2-azido-6-O-benzoyl-α-D-glucopyranoside C2: Azide; C6: Benzoyl ester Sequential azidation and benzoylation Glycopeptide synthesis, NMR studies
Methyl 2,6-diazido-2,6-dideoxy-α-D-glucopyranoside C2 and C6: Azide Double azidation under SN2 conditions Click chemistry templates
Methyl 6-O-(4-O-benzoyl-tri-O-benzyl-β-D-glucopyranosyl)-α-D-glucopyranoside C6: Branched glycosyl unit Glycosylation with trichloroacetimidate donors Hyaluronic acid analog synthesis

Key Observations :

  • Steric Effects : Multi-site modifications (e.g., C2 and C6 azides) require careful regioselective protection/deprotection .
  • Biological Relevance : Branched glycosyl units mimic natural polysaccharides for enzyme inhibition studies .

Isotopic and Deuterated Analogs

Compound Name Modification Synthesis Method Applications Reference ID
Methyl 6-(S)-deuterio-α-D-glucosaminide C6: Deuterium (S-configuration) Hydrogenolysis with Pd(OH)₂/C under H₂ Isotopic labeling for metabolic tracing
Methyl 6-(R)-deuterio-2,6-diazido-α-D-glucopyranoside C6: Deuterium (R-configuration) SN2 displacement with NaNO₂ in DMF-H₂O Mechanistic studies of glycosylation

Key Observations :

  • Stereochemical Control : Deuterium incorporation at C6 enables precise tracking of stereochemical outcomes in glycosylation reactions .

Structural and Functional Insights

  • Azide vs. Amine : The azide group offers orthogonal reactivity (e.g., click chemistry), while the amine enables nucleophilic conjugations (e.g., amide bond formation) .
  • Ester vs. Halide : Esters (e.g., 4-methoxybenzoyl) enhance lipophilicity for membrane penetration, whereas halides (e.g., iodide) are better leaving groups for substitutions .

Biological Activity

Methyl 6-azido-6-deoxy-α-D-glucopyranoside (M6A) is a chemically modified sugar that has garnered significant attention in both biochemical research and pharmaceutical applications. This compound functions as a versatile building block in the synthesis of complex molecules, particularly in the context of drug development and glycosylation studies.

Methyl 6-azido-6-deoxy-α-D-glucopyranoside is characterized by the presence of an azide group at the C-6 position of the glucopyranose ring. This modification enhances its reactivity, making it suitable for bioorthogonal reactions, particularly click chemistry, which allows for selective labeling and tracking of biomolecules in biological systems .

Synthesis Overview:

  • M6A can be synthesized through various methods, including azidation of precursors like methyl glucopyranosides.
  • It serves as an intermediate in the synthesis of Ranimustine, a nitrosourea alkylating agent used in cancer therapy .

1. Glycosylation Studies

M6A is employed as a chemical reporter for visualizing glycosylation processes in living cells. The azide group allows for specific tagging of glycoproteins, facilitating studies on glycan structures and their biological roles .

2. Drug Development

The compound has been investigated for its potential in synthesizing antibody-drug conjugates (ADCs). ADCs utilize M6A to improve targeting and efficacy against cancer cells by linking therapeutic agents to antibodies that recognize specific tumor markers .

3. Inhibition Studies

Recent studies have explored the inhibitory effects of azido derivatives on glycosidases, enzymes critical for carbohydrate metabolism. For instance, C-6-azido-NAG-thiazoline showed competitive inhibition against β-N-acetylhexosaminidases, with varying potency depending on the enzyme type .

Table 1: Inhibition Constants of C-6-Azido-NAG-Thiazoline

EnzymeK_I (µM) NAG-thiazolineK_I (µM) C-6-Azido-NAG-Thiazoline
β-N-acetylhexosaminidase T. flavus42.7 ± 1.9211.9 ± 16.3
β-N-acetylhexosaminidase S. plicatus24 ± 5n.d.
O-GlcNAcase B. thetaiotaomicron0.029 ± 0.0033.1 ± 0.3
Human O-GlcNAcase0.18 ± 0.0319.3 ± 11.9

Note: n.d. = not determined

The biological activity of M6A largely stems from its ability to participate in bioorthogonal reactions due to its azide functionality. In click chemistry, M6A can react with alkynes in the presence of a copper catalyst to form stable triazole linkages, which are crucial for various biochemical applications such as protein labeling and drug delivery systems .

Case Study: Use in Cancer Therapeutics

In a study investigating ADCs, M6A was utilized to link cytotoxic agents to antibodies targeting epidermal growth factor receptors (EGFR) on cancer cells. The resulting conjugates demonstrated enhanced specificity and reduced systemic toxicity compared to traditional chemotherapeutics .

Case Study: Glycosylation Profiling

Another study employed M6A as a metabolic reporter to track glycosylation patterns in mammalian cells. The incorporation of M6A into glycoproteins allowed researchers to visualize changes in glycan structures under different physiological conditions, providing insights into disease mechanisms related to glycosylation abnormalities .

Q & A

Q. What are the established synthetic routes for Methyl 6-azido-6-deoxy-α-D-glucopyranoside?

The synthesis typically involves nucleophilic substitution at the C6 position of a glucose derivative. For example, a precursor like methyl 6-O-tosyl-α-D-glucopyranoside undergoes azide displacement using sodium azide (NaN₃) in polar solvents (e.g., DMF or DMSO) under reflux . Key steps include:

  • Protection of hydroxyl groups (e.g., acetyl or benzyl groups).
  • Tosylation or mesylation at C6 to introduce a leaving group.
  • Azide substitution followed by deprotection. Yields depend on reaction time, temperature, and solvent choice. Challenges include regioselectivity and avoiding side reactions like β-elimination .

Q. What analytical techniques are critical for characterizing Methyl 6-azido-6-deoxy-α-D-glucopyranoside?

Essential methods include:

  • NMR Spectroscopy : Confirms stereochemistry and substitution patterns (e.g., ¹H/¹³C NMR for anomeric proton and azide integration) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or MALDI-TOF) and fragmentation patterns .
  • HPLC : Assesses purity (>95% required for biological studies) .
Technique Key Parameters Reference
NMRAnomeric proton (δ 4.8–5.5 ppm), azide absence of splitting
MS[M+Na]⁺ ion at m/z 318.1 (calculated)
HPLCC18 column, acetonitrile/water gradient

Q. How is this compound used in glycosylation studies?

The azide group enables bioorthogonal reactions (e.g., CuAAC "click chemistry") to conjugate glycans to proteins or fluorescent probes. For example, it serves as a precursor for synthesizing glycoconjugates in vaccine development . Protocols involve:

  • Reacting with alkynylated proteins via Cu(I) catalysis.
  • Purification via size-exclusion chromatography.

Advanced Research Questions

Q. How can researchers address low yields in azide substitution reactions?

Contradictions in reported yields (30–70%) arise from competing hydrolysis or incomplete substitution. Mitigation strategies include:

  • Using anhydrous solvents (e.g., DMF with molecular sieves).
  • Optimizing NaN₃ stoichiometry (2–3 equivalents).
  • Monitoring reaction progress via TLC or in situ IR for azide peak (~2100 cm⁻¹) .

Q. What are the challenges in regioselective functionalization of this compound?

Competing reactivity at other hydroxyl groups requires precise protection/deprotection. For instance:

  • Selective C6 modification : Use bulky protecting groups (e.g., trityl at C6) to block other positions .
  • Orthogonal deprotection : Sequential removal of acetyl vs. benzyl groups under acidic/basic conditions .

Q. How does Methyl 6-azido-6-deoxy-α-D-glucopyranoside facilitate metabolic labeling?

The azide acts as a metabolic tag in glycan tracking. In cell studies:

  • Incubate cells with the compound; azide-incorporated glycans are labeled via Staudinger ligation or strain-promoted click chemistry.
  • Limitations include cytotoxicity at high concentrations (>1 mM) and variable uptake efficiency .

Q. What role does this compound play in glycoconjugate vaccine design?

It serves as a hapten carrier, linking carbohydrate antigens to immunogenic carriers (e.g., CRM197). Methodological steps:

  • Synthesize antigenic oligosaccharides with terminal azides.
  • Conjugate to carrier proteins via CuAAC.
  • Validate immunogenicity via ELISA or murine models .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported azide stability?

Some studies note azide decomposition under prolonged light exposure, while others report stability. Resolve by:

  • Storing the compound in amber vials at –20°C.
  • Adding antioxidants (e.g., BHT) to prevent radical-mediated degradation .

Q. Why do synthetic protocols vary in solvent choice?

DMF maximizes solubility but risks carbamate formation. Alternative solvents (e.g., THF/H₂O mixtures) reduce side reactions but may lower yields. Pilot screening via DoE (Design of Experiments) is recommended .

Future Directions

  • Biomedical Applications : Explore azide-alkyne cycloaddition for targeted drug delivery .
  • Material Science : Develop glycoarrays for high-throughput pathogen detection .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-azido-6-deoxy-a-D-glucopyranoside
Reactant of Route 2
Methyl 6-azido-6-deoxy-a-D-glucopyranoside

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